Structural Profiling and Synthesis of N-(2,6-dimethylphenyl)-4-methoxybenzamide: A Technical Guide
Structural Profiling and Synthesis of N-(2,6-dimethylphenyl)-4-methoxybenzamide: A Technical Guide
Executive Summary
N-(2,6-dimethylphenyl)-4-methoxybenzamide (CAS: 97769-01-2) is a highly specialized benzanilide derivative. While it serves as a valuable building block in medicinal chemistry, its most critical application lies in bioanalytical workflows. As a Senior Application Scientist, I frequently utilize this compound not just as a target molecule, but as a stable, highly detectable derivative for the trace quantification of 2,6-dimethylaniline (2,6-DMA)—a primary metabolite of the local anesthetic lidocaine.
This whitepaper provides an in-depth technical breakdown of the compound’s physicochemical properties, structural conformation, and a field-proven, self-validating methodology for its synthesis and analytical characterization.
Structural and Physicochemical Profiling
The molecule consists of a 2,6-dimethylphenyl ring linked via an amide bond to a 4-methoxyphenyl moiety. The presence of the two ortho-methyl groups on the aniline ring introduces significant steric hindrance. This steric clash prevents the aniline aromatic ring from achieving coplanarity with the amide bond, forcing an orthogonal twist. While this twist reduces the degree of global π -conjugation, it significantly increases the molecule's overall lipophilicity and three-dimensional bulk[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| Monoisotopic Mass | 255.1259 Da |
| CAS Registry Number | 97769-01-2 |
| SMILES String | CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)OC |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Methoxy O) |
| Rotatable Bonds | 3 |
Rationale for Synthesis: The Bioanalytical Perspective
Understanding why we synthesize this specific molecule is crucial for assay development. 2,6-DMA is a small, polar, and poorly ionizing metabolite, making it notoriously difficult to retain on standard reversed-phase LC columns and quantify at trace levels.
By employing a Schotten-Baumann-type N-acylation using 4-methoxybenzoyl chloride, 2,6-DMA is converted into N-(2,6-dimethylphenyl)-4-methoxybenzamide. The Causality of Derivatization:
-
Chromatographic Retention: The addition of the bulky 4-methoxybenzoyl group significantly increases the hydrophobicity of the analyte, allowing for robust retention and peak shape on C18 columns.
-
Ionization Efficiency: The electron-donating methoxy group stabilizes the protonated molecular ion [M+H]+ during Electrospray Ionization (ESI+). This specific derivatization lowers the lower limit of quantitation (LLOQ) dramatically, enabling detection down to 200 pg/mL in complex biological matrices ()[2].
Experimental Methodology: Synthesis and Derivatization
The following step-by-step protocol outlines the synthesis of the benzamide derivative. It is designed as a self-validating system, ensuring that the completion of the reaction can be monitored and confirmed via orthogonal analytical techniques.
Step-by-Step Protocol: N-Acylation
-
Reagent Preparation: Dissolve 1.0 equivalent of 2,6-dimethylaniline in anhydrous dichloromethane (DCM). Causality: Anhydrous DCM is chosen as a non-polar, aprotic solvent to prevent the premature hydrolysis of the highly reactive acyl chloride electrophile.
-
Base Addition: Add 1.5 equivalents of triethylamine (TEA) to the solution. Causality: TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the unreacted 2,6-dimethylaniline, rendering it non-nucleophilic and halting the reaction.
-
Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of 4-methoxybenzoyl chloride. Causality: The cooling controls the exothermic nature of the nucleophilic acyl substitution, minimizing the formation of degradation products.
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Because the ortho-methyl groups of 2,6-dimethylaniline create severe steric hindrance around the amine, the nucleophilic attack on the carbonyl carbon is slower than that of unhindered anilines.
-
Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the organic layer, wash with 1M HCl (to remove any trace unreacted aniline and TEA), and dry over anhydrous Na2SO4 .
-
Purification: Evaporate the DCM under reduced pressure and recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2,6-dimethylphenyl)-4-methoxybenzamide.
Experimental Workflow Diagram
The following diagram maps the logical progression of the synthesis, highlighting the reagents, the reaction conditions, and the built-in analytical validation steps required to confirm the structural integrity of the product.
Figure 1: Step-by-step experimental workflow for the synthesis and validation of the target benzamide.
Analytical Characterization (Self-Validating System)
To ensure trustworthiness and high scientific integrity, the synthesized compound must be validated. A successful synthesis will yield the following expected spectral parameters:
-
1H NMR (400 MHz, CDCl3):
-
δ 3.85 (s, 3H) - Confirms the integration of the methoxy group protons.
-
δ 2.25 (s, 6H) - Confirms the presence of the two ortho-methyl groups on the aniline ring.
-
δ 6.95 (d, J = 8.8 Hz, 2H) and δ 7.85 (d, J = 8.8 Hz, 2H) - The characteristic AB spin system confirms the para-substituted methoxyphenyl ring.
-
δ 7.40 (br s, 1H) - The amide N-H proton, confirming successful coupling.
-
-
ESI-MS (Positive Mode):
-
The full scan will exhibit a dominant [M+H]+ peak at m/z 256.13[1].
-
MS/MS Fragmentation: Collision-induced dissociation (CID) will primarily cleave the amide bond, yielding a highly stable 4-methoxyacylium product ion at m/z 135.04. This specific transition (m/z 256.1 → 135.0) is the definitive, self-validating signature used for Multiple Reaction Monitoring (MRM) in quantitative LC-MS/MS assays[2].
-
References[1] Title: 97769-01-2 (C16H17NO2) - PubChemLite
Source: PubChem / CCSbase (Université du Luxembourg) URL:[Link][2] Title: Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS Source: PubMed (Journal of Chromatography B) URL:[Link]
